molecular formula C21H25FIN3O3 B1264282 Ioflubenzamide I-131 CAS No. 1214283-52-9

Ioflubenzamide I-131

Cat. No.: B1264282
CAS No.: 1214283-52-9
M. Wt: 517.3 g/mol
InChI Key: UPRRZQGAQRAODM-AWUWEVMDSA-N
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Description

Ioflubenzamide I-131 is a radiolabeled iodobenzamide derivative developed for the treatment of metastatic melanoma. It is a small molecule that binds to melanin, selectively delivering a cytotoxic dose of gamma and beta radiation to melanin-expressing tumor cells .

Preparation Methods

Industrial Production Methods: Industrial production of Ioflubenzamide I-131 typically involves the neutron irradiation of a suitable target material, such as tellurium dioxide, followed by a separation process to isolate iodine-131. This iodine-131 is then used to iodinate the benzamide derivative .

Chemical Reactions Analysis

Types of Reactions: Ioflubenzamide I-131 primarily undergoes substitution reactions, where the iodine-131 isotope is introduced into the benzamide structure. The compound may also participate in other typical organic reactions, such as oxidation and reduction, depending on the specific functional groups present .

Common Reagents and Conditions: The iodination process typically involves the use of iodine-131 as the radioactive isotope.

Major Products Formed: The major product formed from the iodination reaction is this compound itself. Other by-products may include non-radioactive benzamide derivatives and unreacted starting materials .

Scientific Research Applications

Ioflubenzamide I-131 has several scientific research applications, particularly in the field of nuclear medicine. It is used for the targeted radiotherapy of metastatic melanoma due to its ability to selectively bind to melanin in tumor cells. This targeted approach minimizes damage to surrounding healthy tissues, making it a promising strategy for treating malignant melanomas .

Mechanism of Action

The mechanism of action of Ioflubenzamide I-131 revolves around its ability to bind to melanin within melanoma cells. Once bound, the compound emits beta electrons (β), a type of radiation that can destroy cancer cells. This targeted radiotherapy approach ensures that the radiation is delivered specifically to the tumor cells, minimizing damage to healthy tissues .

Comparison with Similar Compounds

Similar Compounds:

  • Iodine-131 BA52
  • Iodine-131 MIP-1145
  • Iodine-131 BZA2

Uniqueness: Ioflubenzamide I-131 is unique in its specific binding to melanin, which allows for targeted radiotherapy of melanin-expressing tumor cells. This specificity makes it particularly effective for treating metastatic melanoma, where other treatments may not be as effective .

Properties

CAS No.

1214283-52-9

Molecular Formula

C21H25FIN3O3

Molecular Weight

517.3 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-(131I)iodanyl-2-methoxybenzamide

InChI

InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27)/i23+4

InChI Key

UPRRZQGAQRAODM-AWUWEVMDSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)[131I]

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I

Synonyms

MIP 1145
MIP-1145
MIP1145
N-(2-diethylaminoethyl)-4-(4-fluorobenzamido)-5-iodo-2-methoxybenzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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